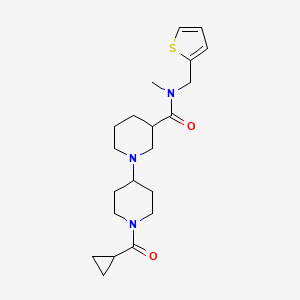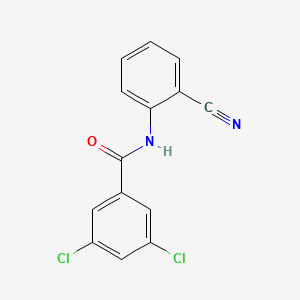![molecular formula C13H18BrNO5S2 B5314197 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine, also known as BMS-986001, is a novel compound that has been developed for scientific research purposes. It is a small molecule that belongs to the class of sulfonyl-containing heterocycles and has shown potential as a therapeutic agent in various diseases.
Mécanisme D'action
The exact mechanism of action of 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine is not fully understood. However, it is known to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the development and function of B cells and other immune cells. Inhibition of BTK activity by 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine leads to the suppression of the immune response, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and survival of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine has several advantages as a tool compound for scientific research. It is a small molecule that can be easily synthesized and modified, making it an attractive candidate for drug discovery and development. It has also shown promising results in preclinical studies as a therapeutic agent for various diseases.
However, there are also some limitations to the use of 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine in lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. It also has some off-target effects, which can complicate its use as a tool compound in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine. One potential direction is the further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune diseases. Another direction is the optimization of its pharmacological properties, such as its selectivity and potency, to improve its efficacy as a therapeutic agent. Additionally, 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine can be used as a tool compound in drug discovery and development to identify new targets and pathways for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine involves the reaction of 4-bromo-3-(methylsulfonyl)benzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction takes place in an organic solvent, and the product is isolated through filtration and purification methods.
Applications De Recherche Scientifique
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine has been extensively studied for its potential use in various scientific research applications. It has shown promising results in preclinical studies as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. It has also been investigated for its potential use as a tool compound in drug discovery and development.
Propriétés
IUPAC Name |
4-(4-bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO5S2/c1-9-7-15(8-10(2)20-9)22(18,19)11-4-5-12(14)13(6-11)21(3,16)17/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSHSIVABYJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)
![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![N'-(3-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5314162.png)
![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314201.png)
![8-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5314208.png)
